Lysinoalanine, (S,S)-

Vue d'ensemble

Description

Lysinoalanine, (S,S)- is a toxic compound in processed proteinaceous foods.

Applications De Recherche Scientifique

Food Science Applications

Formation and Impact in Food Processing

Lysinoalanine is primarily formed during the alkaline treatment of food proteins, which is a common practice in food processing to enhance solubility and functional properties of proteins. The formation of lysinoalanine crosslinks can adversely affect the nutritional value of food products. Studies have shown that lysinoalanine formation increases with higher pH levels and extended exposure times, leading to reduced digestibility and nutritional quality, particularly in rodent models .

Mapping Lysinoalanine in Food Systems

Recent advancements have focused on characterizing lysinoalanine crosslinks using mass spectrometry techniques. Researchers have engineered synthetic peptide models to study the fragmentation patterns of lysinoalanine, providing insights into its formation mechanisms and potential impacts on food quality . This approach allows for more precise mapping of lysinoalanine in real food samples, which is crucial for understanding its role in protein-based food alternatives .

Nutritional Research

Nutritional Value Assessment

Research has demonstrated that lysinoalanine's presence can significantly affect the nutritional availability of amino acids. In animal studies, it was found that lysinoalanine is poorly utilized by rats, leading to nephrocytomegaly in a significant number of subjects fed diets containing this compound . Conversely, while it decreases the availability of lysine in rodents, it has been suggested that it may enhance nutritional quality for ruminants .

Mechanisms of Formation

The mechanism behind lysinoalanine formation involves a two-step process: first, the elimination of cysteine and serine residues under alkaline conditions leads to a dehydroalanine intermediate; second, this intermediate reacts with the epsilon-NH2 group of lysine to form the crosslink . Understanding these mechanisms is essential for developing strategies to minimize undesirable effects during food processing.

Microbiological Applications

Antimicrobial Properties

Lysinoalanine has been implicated in the structure and function of antimicrobial peptides. Its formation is associated with certain naturally occurring antimicrobial proteins like duramycin and nisin, which exhibit enhanced activity due to their structural characteristics influenced by crosslinking . This aspect opens avenues for exploring lysinoalanine as a target for developing new antimicrobial agents.

Post-Translational Modifications

In spirochete bacteria such as Treponema denticola and Borreliella burgdorferi, lysinoalanine crosslinks are critical for motility and stability of flagellar structures. Studies indicate that these crosslinks are conserved across various species within the phylum, suggesting potential targets for spirochete-specific antimicrobials . The conservation of this modification across species highlights its importance in bacterial physiology.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Mapping in Food Systems | Engineered synthetic peptides showed specific fragmentation patterns associated with lysinoalanine | Improved understanding of protein modifications during processing |

| Nutritional Impact on Animals | Rats fed with diets containing lysinoalanine exhibited reduced growth and health issues | Highlights risks associated with dietary intake of processed proteins |

| Antimicrobial Activity | Lysinoalanine's role in antimicrobial peptides enhances their effectiveness | Potential for developing new antimicrobial therapies targeting spirochetes |

Analyse Des Réactions Chimiques

Mechanism of Formation

The formation of lysinoalanine occurs through a two-step mechanism:

-

Dehydroalanine Intermediate Formation : The process begins with the β-elimination of hydrogen sulfide (H₂S) from cysteine or cystine under alkaline conditions. This reaction leads to the formation of dehydroalanine (DHA), which is a key intermediate in the synthesis of lysinoalanine.

-

Nucleophilic Attack : The double bond of dehydroalanine can then react with the nucleophilic ε-amino group of lysine, resulting in the formation of lysinoalanine. Alternatively, DHA can react with cysteine to form lanthionine .

Factors Influencing Formation

Several factors influence the formation of lysinoalanine:

-

pH Levels : Higher pH levels (alkaline conditions) facilitate the elimination reaction leading to DHA formation.

-

Temperature : Elevated temperatures can enhance the rate of cross-linking reactions.

-

Time : Prolonged exposure to alkaline conditions and heat increases the likelihood of lysinoalanine formation .

Table 1: Conditions Favoring Lysinoalanine Formation

| Factor | Influence on Reaction |

|---|---|

| pH | Higher pH promotes DHA formation |

| Temperature | Increased temperature accelerates reactions |

| Time | Longer exposure enhances cross-linking |

Biological Significance

Lysinoalanine plays a crucial role in various biological processes, particularly in spirochete bacteria where it is involved in the structural integrity and motility of flagellar hooks. In Treponema denticola, for instance, lysinoalanine cross-links are essential for motility but not for hook assembly itself .

Cross-Linking in Bacteria

-

Lysinoalanine cross-links provide stability to protein structures, which is vital for bacterial motility.

-

The presence of these cross-links has been observed across multiple spirochete species, indicating a conserved evolutionary function .

Implications in Food Chemistry

In food processing, lysinoalanine formation can negatively impact nutritional quality by reducing protein digestibility. It has been identified in processed foods subjected to high temperatures and alkaline treatments, such as during the production of protein isolates from soybeans .

Nutritional Concerns

-

Digestibility : The presence of lysinoalanine can decrease the digestibility of proteins in certain animal models.

-

Safety : There are unresolved safety implications regarding human consumption of foods containing significant amounts of lysinoalanine .

Analytical Techniques for Detection

Characterizing and detecting lysinoalanine in food systems involves advanced analytical techniques such as mass spectrometry (MS). Researchers have developed methods to map lysinoalanine cross-links in synthetic peptide models, which can be applied to real food samples .

Table 2: Analytical Methods for Lysinoalanine Detection

| Technique | Application |

|---|---|

| Mass Spectrometry | Mapping fragmentation patterns |

| High-Performance Liquid Chromatography (HPLC) | Separation and identification of cross-linked peptides |

Propriétés

Numéro CAS |

23250-50-2 |

|---|---|

Formule moléculaire |

C9H19N3O4 |

Poids moléculaire |

233.27 g/mol |

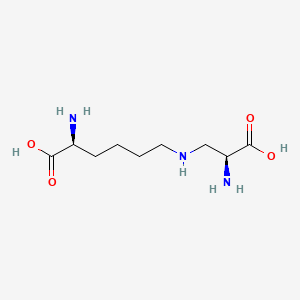

Nom IUPAC |

(2S)-2-amino-6-[[(2S)-2-amino-2-carboxyethyl]amino]hexanoic acid |

InChI |

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7-/m0/s1 |

Clé InChI |

IMSOBGJSYSFTKG-BQBZGAKWSA-N |

SMILES |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N |

SMILES isomérique |

C(CCNC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

SMILES canonique |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lysinoalanine, (S,S)-; N6-Lysino-L-alanine; Lysine, N6-(2-amino-2-carboxyethyl)-, L,L-; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.